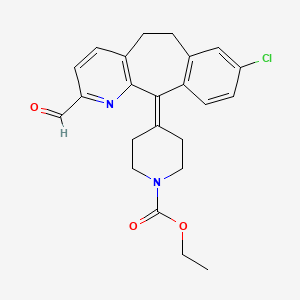

2-Formyl Loratadine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Formyl Loratadine, also known as N-Formyldesloratadine, is a compound related to Loratadine and Desloratadine . It is used in the field of respiratory drugs and antihistamines .

Synthesis Analysis

Loratadine, from which this compound is derived, is a second-generation antihistamine . It has fewer central nervous system and anticholinergic side effects . Its synthesis involves a series of compounds based on loratadine that have both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity .

Molecular Structure Analysis

The crystal structure of the metastable form II of loratadine, a related compound, was determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The structure could not be obtained by ab initio direct methods due to the limited resolution of the electron diffraction data and the complexity of configurational disorder .

Chemical Reactions Analysis

The degradation of Loratadine, a common antihistamine, was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .

Physical and Chemical Properties Analysis

Loratadine has a molecular formula of C22H23ClN2O2 and an average mass of 382.883 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±50.0 °C at 760 mmHg, and a flash point of 275.1±30.1 °C .

Wissenschaftliche Forschungsanwendungen

Pharmacological and Therapeutic Insights

Loratadine is recognized for its efficacy as a second-generation H1-receptor antagonist, highlighting its significance in managing allergy symptoms with minimal central nervous system effects, such as sedation. This positions Loratadine and its derivatives, potentially including 2-Formyl Loratadine, as subjects for research into allergic rhinitis, chronic urticaria, and possibly broader antiallergic and anti-inflammatory applications. The antiallergic properties of Loratadine, which may extend to its derivatives, are of particular interest for specific treatment situations as future research elucidates the nature of inflammatory responses and the action mechanisms of antiallergic antagonists (Roman Ij & Danzig Mr, 1993).

Anti-Inflammatory and Antiallergic Research

Exploration into the anti-inflammatory and antiallergic properties of second-generation antihistamines like Loratadine is significant. The continued identification of immune effector cells and mediators in the allergic cascade underscores the need for further research into the role of derivatives like this compound in anti-inflammatory therapy. This is particularly relevant given the discovery of new-generation H1-receptor antagonists' ability to inhibit the release of inflammatory mediators and cytokines, which may reflect in increased efficacy for managing nasal obstruction and other allergy symptoms (Canonica & Blaiss, 2011).

Broader Antihistaminic Applications

The broad application of Loratadine in treating allergic conditions, including its effectiveness, safety, and minimal side effects compared to first-generation antihistamines, suggests potential areas for research into its derivatives. Studies on Loratadine's pharmacology, pharmacokinetics, efficacy, and safety, provide a foundation for investigating the derivatives' applications in managing seasonal allergic rhinitis, chronic idiopathic urticaria, and possibly in asthma therapy where allergic rhinitis coexists (H. Nelson, 2003).

Wirkmechanismus

Target of Action

2-Formyl Loratadine, like its parent compound Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .

Mode of Action

This compound interacts with its targets, the peripheral H1 receptors, by binding to them with high affinity . This binding prevents histamine from attaching to these receptors and initiating the allergic response .

Biochemical Pathways

The metabolism of Loratadine involves the biotransformation of Loratadine to Desloratadine, primarily mediated by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 . The metabolites of Loratadine, including Desloratadine, are also active and can inhibit the binding of pyrilamine to brain H1 receptors .

Pharmacokinetics

Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite, Desloratadine, achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites is much higher with Loratadine than with Desloratadine .

Result of Action

The binding of this compound to peripheral H1 receptors prevents the action of histamine, thereby managing the symptoms of allergic rhinitis, wheal formation, urticaria, and other allergic dermatologic conditions . This results in a reduction of allergy symptoms without the sedative effects seen with first-generation antihistamines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can interfere with its metabolism, affecting its efficacy and stability . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Formyl Loratadine interacts with various enzymes and proteins. It is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The hydroxylated metabolites of Loratadine, such as 6-OH-DL, 5-OH-DL, and 3-OH-DL, are also active .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. For instance, Loratadine and its metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. Loratadine can extensively metabolize to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. Loratadine is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .

Eigenschaften

IUPAC Name |

ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHKNGVLJMSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652595 |

Source

|

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-15-6 |

Source

|

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)

![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)

![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)